![molecular formula C21H16ClNO3 B2384137 N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide CAS No. 349110-61-8](/img/structure/B2384137.png)
N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide
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Overview
Description
“N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide” was synthesized by dissolving it in ethanol, after which hexamine and ammonium chloride were added, resulting in the formation of the product .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Benzoyl-4-chlorophenyl)formamide”, has been reported. It has a molecular formula of C14H10ClNO2, an average mass of 259.688 Da, and a monoisotopic mass of 259.040009 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-Benzoyl-4-chlorophenyl)formamide”, have been reported. It has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Scientific Research Applications
Central Nervous System (CNS) Agents
A series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized and evaluated as CNS agents . Among them, compound 3h showed potent anxiolytic and skeletal muscle relaxant activity .
Anxiolytic Activity
The synthesized compounds have been evaluated for their anxiolytic activity . The anxiolytic activity of the target compounds were evaluated in albino mice .
Skeletal Muscle Relaxant Activity
The synthesized compounds have also been evaluated for their skeletal muscle relaxant activity . Compound 3h showed potent skeletal muscle relaxant activity .
Computational Study
Molecular docking studies revealed that the target compounds correctly dock into the binding pocket of the GABAA receptor . Their bioavailability/drug-likeness was predicted to be acceptable but requires future optimization .
Antimicrobial Action
The synthesized compounds were tested for antimicrobial action against bacterial and fungal strains . The results revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
The new compounds were tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .
Safety and Hazards
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c1-26-17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIJWMJGWUHXMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide |
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